Cas no 93596-98-6 (2-Propen-1-amine, N-methoxy-, hydrochloride)

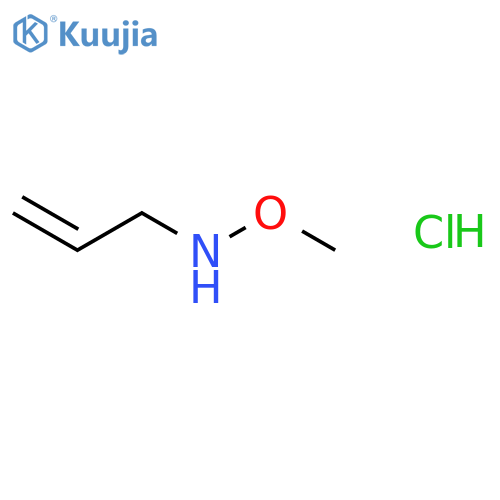

93596-98-6 structure

商品名:2-Propen-1-amine, N-methoxy-, hydrochloride

CAS番号:93596-98-6

MF:C4H10ClNO

メガワット:123.581300258636

MDL:MFCD32878539

CID:4339081

PubChem ID:86106355

2-Propen-1-amine, N-methoxy-, hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-Propen-1-amine, N-methoxy-, hydrochloride

- methoxy(prop-2-en-1-yl)amine hydrochloride

- AT24925

- 93596-98-6

- 862-693-3

- methoxy(prop-2-en-1-yl)aminehydrochloride

- N-Methoxyprop-2-en-1-amine;hydrochloride

- EN300-27160333

- N-ALLYL-O-METHYLHYDROXYLAMINE HCL

-

- MDL: MFCD32878539

- インチ: InChI=1S/C4H9NO.ClH/c1-3-4-5-6-2;/h3,5H,1,4H2,2H3;1H

- InChIKey: HVDRKIAZUPTBHK-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 123.0450916Da

- どういたいしつりょう: 123.0450916Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 3

- 複雑さ: 36.5

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

2-Propen-1-amine, N-methoxy-, hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27160333-1.0g |

methoxy(prop-2-en-1-yl)amine hydrochloride |

93596-98-6 | 95.0% | 1.0g |

$928.0 | 2025-03-20 | |

| Enamine | EN300-27160333-5.0g |

methoxy(prop-2-en-1-yl)amine hydrochloride |

93596-98-6 | 95.0% | 5.0g |

$2692.0 | 2025-03-20 | |

| Enamine | EN300-27160333-10.0g |

methoxy(prop-2-en-1-yl)amine hydrochloride |

93596-98-6 | 95.0% | 10.0g |

$3992.0 | 2025-03-20 | |

| 1PlusChem | 1P028TWI-500mg |

methoxy(prop-2-en-1-yl)aminehydrochloride |

93596-98-6 | 95% | 500mg |

$956.00 | 2024-04-20 | |

| Aaron | AR028U4U-100mg |

methoxy(prop-2-en-1-yl)aminehydrochloride |

93596-98-6 | 95% | 100mg |

$468.00 | 2025-02-17 | |

| 1PlusChem | 1P028TWI-100mg |

methoxy(prop-2-en-1-yl)aminehydrochloride |

93596-98-6 | 95% | 100mg |

$460.00 | 2024-04-20 | |

| Aaron | AR028U4U-250mg |

methoxy(prop-2-en-1-yl)aminehydrochloride |

93596-98-6 | 95% | 250mg |

$657.00 | 2025-02-17 | |

| 1PlusChem | 1P028TWI-50mg |

methoxy(prop-2-en-1-yl)aminehydrochloride |

93596-98-6 | 95% | 50mg |

$320.00 | 2024-04-20 | |

| 1PlusChem | 1P028TWI-1g |

methoxy(prop-2-en-1-yl)aminehydrochloride |

93596-98-6 | 95% | 1g |

$1209.00 | 2024-04-20 | |

| Aaron | AR028U4U-2.5g |

methoxy(prop-2-en-1-yl)aminehydrochloride |

93596-98-6 | 95% | 2.5g |

$2527.00 | 2025-02-17 |

2-Propen-1-amine, N-methoxy-, hydrochloride 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

93596-98-6 (2-Propen-1-amine, N-methoxy-, hydrochloride) 関連製品

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 57707-64-9(2-azidoacetonitrile)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量